

# Sch 38519: A Technical Guide to its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This document provides a comprehensive technical overview of **Sch 38519**, an isochromanequinone natural product. It details the discovery of the compound, its microbial origin, and its initial characterization as a platelet aggregation inhibitor and antimicrobial agent. This guide consolidates available quantitative data, outlines experimental methodologies, and presents key information in a structured format to support further research and development efforts.

## **Discovery and Origin**

**Sch 38519** was discovered as a novel natural product by scientists at Schering-Plough Research. The compound is a fungal metabolite, isolated from the fermentation broth of a strain of the actinomycete genus Thermomonospora.[1][2] The producing organism was identified as a species of Thermomonospora.[2][3] The discovery was the result of a screening program aimed at identifying novel inhibitors of platelet aggregation.

#### **Taxonomy of the Producing Organism**

The producing microorganism was identified as belonging to the genus Thermomonospora. The specific strain designation and detailed taxonomic identification were described in the primary publication by Patel et al. (1989).[2][3]



# **Physicochemical Properties**

**Sch 38519** is classified as an isochromanequinone.[1] Its chemical structure was elucidated using various spectroscopic techniques.

| Property          | Value        |
|-------------------|--------------|
| CAS Number        | 114970-20-6  |
| Molecular Formula | C24H25NO8    |
| Molecular Weight  | 455.46 g/mol |

# **Biological Activity**

**Sch 38519** was initially characterized for its effects on platelet aggregation and its antimicrobial properties.

#### **Platelet Aggregation Inhibition**

**Sch 38519** demonstrated inhibitory effects on platelet function. Specifically, it was shown to inhibit thrombin-induced aggregation of human platelets.[2] It also inhibits the secretion of serotonin from human platelets.[1]

| Assay                                  | IC50        |
|----------------------------------------|-------------|
| Thrombin-Induced Platelet Aggregation  | 68 μg/mL[2] |
| Serotonin Secretion in Human Platelets | 61 μg/mL[1] |

## **Antimicrobial Activity**

In addition to its effects on platelets, **Sch 38519** exhibits activity against a range of bacteria. It has been shown to be effective against both Gram-positive and Gram-negative bacteria.[2]



| Bacterial Type         | Mean MIC       |
|------------------------|----------------|
| Gram-positive bacteria | 0.92 μg/mL[1]  |
| Gram-negative bacteria | 122.1 μg/mL[1] |

## **Experimental Protocols**

The following sections describe the general methodologies that would have been employed in the discovery and characterization of **Sch 38519**, based on standard practices and the available information.

#### **Fermentation and Isolation**

- Fermentation: The Thermomonospora sp. would have been cultured in a suitable liquid medium under controlled conditions (temperature, pH, aeration) to promote the production of secondary metabolites, including Sch 38519.
- Isolation: The compound would have been extracted from the fermentation broth and
  mycelium using solvent extraction. Subsequent purification would have involved
  chromatographic techniques such as column chromatography (e.g., silica gel, Sephadex)
  and high-performance liquid chromatography (HPLC).

#### Structural Elucidation

The chemical structure of **Sch 38519** was likely determined using a combination of spectroscopic methods, including:

- Mass Spectrometry (MS) to determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments) to establish the connectivity of atoms.
- Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy to identify functional groups and the chromophore.

### **Platelet Aggregation Assays**







The inhibitory activity of **Sch 38519** on platelet aggregation would have been assessed using platelet-rich plasma (PRP) or washed platelets. A typical experimental workflow is outlined below.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SCH 38519 Biochemicals CAT N°: 28092 [bertin-bioreagent.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Sch 38519: A Technical Guide to its Discovery, Origin, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680901#sch-38519-discovery-and-origin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com